molecular formula C14H23O4P B1198222 Dibutyl phenyl phosphate CAS No. 2528-36-1

Dibutyl phenyl phosphate

Cat. No.: B1198222
CAS No.: 2528-36-1
M. Wt: 286.3 g/mol
InChI Key: YICSVBJRVMLQNS-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Dibutyl phenyl phosphate plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as acetylcholinesterase, which is crucial for the breakdown of the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, this compound can disrupt normal neurotransmission, leading to various physiological effects. Additionally, this compound interacts with proteins involved in lipid metabolism, affecting the activity of enzymes like lipases and phospholipases .

Cellular Effects

This compound has been shown to influence various cellular processes. In particular, it affects cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can induce oxidative stress in cells, leading to the activation of stress-responsive signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway. This compound also affects gene expression by altering the transcriptional activity of genes involved in detoxification and stress response . Furthermore, this compound can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and lipid metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. This compound binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and leading to an accumulation of this neurotransmitter in synapses. This results in prolonged stimulation of cholinergic receptors and subsequent physiological effects . Additionally, this compound can inhibit the activity of lipases and phospholipases by binding to their active sites, disrupting lipid metabolism and cellular homeostasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under normal conditions, but it can degrade over time, especially when exposed to heat and light. Long-term exposure to this compound has been shown to cause persistent oxidative stress and cellular damage in in vitro and in vivo studies . These effects can lead to chronic alterations in cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may cause mild physiological effects, such as slight alterations in enzyme activity and gene expression. At higher doses, it can induce significant toxic effects, including neurotoxicity, hepatotoxicity, and reproductive toxicity . Threshold effects have been observed, where certain dosages lead to a sudden increase in adverse effects, highlighting the importance of dose-dependent studies in understanding the toxicity of this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as lipases and phospholipases, affecting the breakdown and synthesis of lipids. This compound can also influence metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels . Additionally, this compound can affect the expression of genes involved in metabolic pathways, further impacting cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can bind to plasma proteins, facilitating its distribution throughout the body. Additionally, this compound can interact with membrane transporters, affecting its uptake and efflux from cells . These interactions influence the localization and accumulation of this compound within specific tissues and organs .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It is primarily localized in the cytoplasm and can accumulate in cellular organelles such as the endoplasmic reticulum and mitochondria. The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments . This localization is crucial for its interactions with enzymes and other biomolecules, ultimately determining its biochemical and cellular effects .

Preparation Methods

Comparison with Similar Compounds

Dibutyl phenyl phosphate can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of this compound, such as its balance between thermal stability and solubility, making it a versatile compound for various applications.

Properties

IUPAC Name

dibutyl phenyl phosphate
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InChI

InChI=1S/C14H23O4P/c1-3-5-12-16-19(15,17-13-6-4-2)18-14-10-8-7-9-11-14/h7-11H,3-6,12-13H2,1-2H3
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InChI Key

YICSVBJRVMLQNS-UHFFFAOYSA-N
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Canonical SMILES

CCCCOP(=O)(OCCCC)OC1=CC=CC=C1
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Molecular Formula

C14H23O4P
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DSSTOX Substance ID

DTXSID50873428
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Molecular Weight

286.30 g/mol
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Physical Description

Dibutylphenyl phosphate is a clear colorless liquid. (NTP, 1992), Liquid, Clear slightly yellow liquid; [HSDB] Very low solubility in water; [ACGIH]
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Boiling Point

131-132 °C
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Flash Point

greater than 200 °F (NTP, 1992), 177 °C, 129 °C (closed cup); 177 °C (open cup)
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Solubility

less than 1 mg/mL at 72.5 °F (NTP, 1992), In water, 96.0 mg/L at 25 °C, Very low solubility in water
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Density

1.0691 at 25 °C/25 °C
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Vapor Pressure

0.007 [mmHg], VP: 0.007 torr at 25 °C
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Color/Form

Clear slightly yellow liquid

CAS No.

2528-36-1
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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